molecular formula C17H12O2 B287830 4-(2-phenylvinyl)-2H-chromen-2-one

4-(2-phenylvinyl)-2H-chromen-2-one

Cat. No. B287830
M. Wt: 248.27 g/mol
InChI Key: JCYIUWLMJOJSOB-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-phenylvinyl)-2H-chromen-2-one, commonly known as coumarin, is a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has a distinct sweet smell and is often used as a flavoring agent in the food and cosmetic industries. Coumarin has also been the subject of scientific research due to its potential pharmacological properties. In

Scientific Research Applications

Coumarin has been the subject of scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, anticoagulant, and anticancer effects in various in vitro and in vivo studies. Coumarin has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.

Mechanism of Action

The mechanism of action of coumarin is complex and not fully understood. It is thought to exert its pharmacological effects through a variety of mechanisms, including the inhibition of enzymes involved in inflammation and coagulation, the induction of apoptosis in cancer cells, and the modulation of insulin signaling pathways.
Biochemical and Physiological Effects:
Coumarin has been shown to have a variety of biochemical and physiological effects in animal and cell models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Coumarin has also been shown to have antioxidant effects, reducing the production of reactive oxygen species and protecting cells from oxidative damage. In addition, coumarin has been shown to have anticoagulant effects, inhibiting the activity of thrombin and reducing the risk of blood clots.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and easy to handle, making it a useful tool for investigating various biological processes. However, coumarin has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. It is also metabolized quickly in the body, making it difficult to study its long-term effects.

Future Directions

There are several future directions for research on coumarin. One area of interest is its potential use in the treatment of cancer. Coumarin has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of diabetes. Coumarin has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Further research is needed to determine its potential as a therapeutic agent for diabetes. Finally, research is needed to better understand the mechanisms of action of coumarin and its potential interactions with other drugs and compounds.

Synthesis Methods

Coumarin can be synthesized through a variety of methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel reaction. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and a catalyst, such as sulfuric acid. The Pechmann condensation uses phenol and a carboxylic acid, such as acetic acid, in the presence of a catalyst, such as sulfuric acid, to form coumarin. The Knoevenagel reaction involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to form coumarin.

properties

Product Name

4-(2-phenylvinyl)-2H-chromen-2-one

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]chromen-2-one

InChI

InChI=1S/C17H12O2/c18-17-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)19-17/h1-12H/b11-10+

InChI Key

JCYIUWLMJOJSOB-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=O)OC3=CC=CC=C32

SMILES

C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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